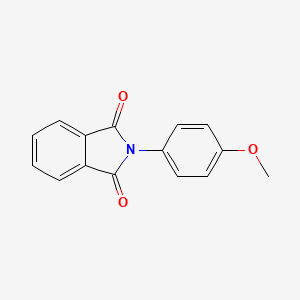

2-(4-Methoxy-phenyl)-isoindole-1,3-dione

Description

The exact mass of the compound 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methoxy-phenyl)-isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxy-phenyl)-isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETLVSOYHDFNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290693 | |

| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806169 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2142-04-3 | |

| Record name | 2142-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Methoxy-phenyl)-isoindole-1,3-dione chemical properties

Common Name:

Executive Summary

2-(4-Methoxyphenyl)isoindole-1,3-dione is a pivotal intermediate in organic synthesis and medicinal chemistry. Structurally, it consists of a phthalimide core

-

** amine Protection:** It acts as a masked form of 4-methoxyaniline (p-anisidine), protecting the amine against oxidation or alkylation during multi-step synthesis (Gabriel Synthesis).

-

Pharmacophore Scaffold: The phthalimide moiety is a privileged structure in drug discovery, exhibiting anti-inflammatory (COX-2 inhibition), anticonvulsant, and hypolipidemic activities.

This guide details the physiochemical profile, validated synthetic protocols, deprotection mechanisms, and characterization standards for researchers utilizing this compound.

Physiochemical Profile & Molecular Architecture[1][2]

The molecule features a planar phthalimide system inclined relative to the 4-methoxyphenyl ring. The methoxy group (

Table 1: Key Technical Specifications

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 253.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 160–162 °C (Recrystallized from Ethanol) |

| Solubility (High) | DMSO, DMF, Chloroform, Dichloromethane |

| Solubility (Low) | Water, Diethyl Ether (Cold), Hexanes |

| pKa (Conjugate Acid) | ~ -1.5 (Protonation occurs at carbonyl oxygen) |

Synthetic Pathways & Optimization

The most robust synthesis involves the condensation of phthalic anhydride with p-anisidine. While solvent-free methods exist, the solution-phase method using glacial acetic acid is preferred for purity and scalability.

Protocol: Condensation in Glacial Acetic Acid

Rationale: Acetic acid acts as both solvent and acid catalyst, promoting the dehydration of the intermediate phthalamic acid to the cyclic imide.

-

Reagents: Phthalic anhydride (1.0 eq), 4-methoxyaniline (1.0 eq), Glacial Acetic Acid (5–10 volumes).

-

Setup: Round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Procedure:

-

Dissolve phthalic anhydride and 4-methoxyaniline in glacial acetic acid.

-

Heat the mixture to reflux (~118 °C) for 4–6 hours.

-

Monitoring: TLC (SiO

, 30% EtOAc/Hexanes) will show the disappearance of the starting amine.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice/water (10x volume). The product will precipitate immediately.

-

Filter the white solid and wash copiously with water to remove residual acid.

-

-

Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain analytical grade crystals.

Visualization: Synthetic Workflow

Figure 1: Step-by-step workflow for the synthesis of 2-(4-methoxyphenyl)isoindole-1,3-dione via acid-catalyzed condensation.

Reactivity Profile: The Ing-Manske Procedure

For researchers using this molecule as a protected amine, the deprotection step is critical. The standard hydrolysis (acid/base) is often too harsh. The Ing-Manske procedure utilizes hydrazine hydrate, which is milder and highly selective.

Mechanism of Action

Hydrazine attacks the imide carbonyls more rapidly than hydroxide due to the alpha-effect (repulsion between adjacent lone pairs on hydrazine nitrogens makes them more nucleophilic). This releases the primary amine and forms the stable byproduct phthalhydrazide.

Protocol: Hydrazinolysis

-

Suspend the

-(4-methoxyphenyl)phthalimide in Ethanol (0.1 M). -

Add Hydrazine hydrate (1.2–2.0 eq).

-

Reflux for 1–2 hours. A bulky white precipitate (phthalhydrazide) will form.

-

Workup: Cool, filter off the phthalhydrazide. The filtrate contains the free 4-methoxyaniline.

Visualization: Ing-Manske Mechanism

Figure 2: Mechanistic pathway of the Ing-Manske deprotection using hydrazine to cleave the phthalimide ring.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

Infrared Spectroscopy (FT-IR)

The phthalimide core exhibits a characteristic "doublet" in the carbonyl region due to symmetric and asymmetric stretching.

-

(Asymmetric): ~1770 cm

-

(Symmetric): ~1710–1720 cm

-

(Aromatic): 1600, 1500 cm

Nuclear Magnetic Resonance ( H-NMR)

Solvent: CDCl

-

3.85 ppm (3H, s): Methoxy group (

- 7.0–7.1 ppm (2H, d): Aromatic protons ortho to the methoxy group.

- 7.3–7.4 ppm (2H, d): Aromatic protons meta to the methoxy group (adjacent to nitrogen).

- 7.7–7.9 ppm (4H, m): Phthalimide aromatic protons (AA'BB' system).

Applications in Drug Development[3]

COX-2 Inhibition

Phthalimide derivatives, including the 4-methoxy variant, have demonstrated selectivity for Cyclooxygenase-2 (COX-2). The planar structure allows intercalation into the COX-2 active site, while the methoxy group provides hydrogen-bonding potential.

Thalidomide Analog Synthesis

This compound serves as a structural template for synthesizing non-teratogenic analogs of thalidomide (which contains a phthalimide core). Modifications at the phenyl ring are explored to separate the anti-angiogenic properties from the sedative effects.

Fluorescence Probes

Due to the conjugation between the electron-donating methoxy-phenyl and the electron-withdrawing phthalimide, the molecule exhibits intramolecular charge transfer (ICT), making it useful as a solvatochromic probe in biophysical studies.

References

-

Crystal Structure Validation: Su, T. et al. (2009). "N-(4-Methoxyphenyl)phthalimide." Acta Crystallographica Section E, 65(9), o2219.

-

Synthetic Protocol (Gabriel Synthesis): Gibson, M.S.[2] & Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930.

-

Deprotection Mechanism (Ing-Manske): Ing, H.R. & Manske, R.H.F. (1926). "A Modification of the Gabriel Synthesis of Amines." Journal of the Chemical Society, 2348-2351.

-

Pharmacological Activity (COX Inhibition): Vamecq, J. et al. (2000). "Medical significance of phthalimide derivatives." Current Medicinal Chemistry, 7(10). (General reference for phthalimide pharmacophores).

Sources

Unveiling the Molecular Landscape of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione: A Technical Guide to Theoretical Studies and Computational Modeling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione moiety, a prominent structural feature in numerous biologically active compounds, has garnered significant attention in the field of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor properties[1][2]. The therapeutic potential of this scaffold is exemplified by blockbuster drugs like thalidomide and its analogs, lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma[1]. The N-substituted isoindole-1,3-dione derivatives, in particular, offer a versatile platform for drug design, where modifications to the N-substituent can significantly modulate their biological activity[1].

This technical guide focuses on 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, a specific derivative that combines the privileged isoindole-1,3-dione core with a methoxy-substituted phenyl ring. The introduction of the 4-methoxyphenyl group can influence the molecule's electronic properties, lipophilicity, and potential interactions with biological targets. Understanding the intricate details of its molecular structure, electronic behavior, and reactivity is paramount for elucidating its mechanism of action and designing more potent and selective analogs.

Theoretical studies and computational modeling serve as indispensable tools in this endeavor. By employing quantum chemical methods, we can gain profound insights into the molecule's geometry, vibrational frequencies, electronic structure, and reactivity descriptors. This in-silico approach not only complements experimental findings but also provides a predictive framework for understanding structure-activity relationships (SAR)[3][4]. This guide will delve into the core computational methodologies applied to the study of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, present the expected theoretical results, and outline the experimental protocols for their validation.

Core Computational Methodologies: A Quantum Chemical Toolkit

The theoretical investigation of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione relies on a suite of computational techniques rooted in quantum mechanics. Density Functional Theory (DFT) has emerged as the workhorse for such studies due to its favorable balance of accuracy and computational cost.

The Power of Density Functional Theory (DFT)

DFT calculations are employed to determine the electronic structure of molecules, providing a basis for predicting a wide array of molecular properties. The choice of the functional and basis set is a critical decision that directly impacts the accuracy of the results. For molecules of this nature, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often utilized in conjunction with a sufficiently large basis set, for instance, 6-311G(d,p), to achieve reliable predictions of molecular geometry and vibrational frequencies[4].

The computational workflow for a comprehensive theoretical study of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is outlined below:

Caption: A typical workflow for the computational study of a molecule.

Key Theoretical Analyses:

-

Geometry Optimization: The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

-

Vibrational Analysis: Following geometry optimization, a frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum (FT-IR and Raman). The calculated vibrational frequencies can be compared with experimental data to validate the computational method.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). The MEP map is invaluable for identifying reactive sites and understanding intermolecular interactions.

Predicted Molecular Properties and Discussion

Based on studies of structurally similar N-substituted isoindole-1,3-diones, we can anticipate the following theoretical results for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.

Molecular Geometry

The optimized structure of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is expected to be non-planar, with a significant dihedral angle between the isoindole-1,3-dione ring system and the 4-methoxyphenyl ring[5]. This twisting is a result of steric hindrance between the two ring systems.

Table 1: Predicted Geometric Parameters for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione (Calculated at the B3LYP/6-311G(d,p) level of theory)

| Parameter | Predicted Value (Å or °) |

| C=O Bond Length | ~1.21 Å |

| C-N (imide) Bond Length | ~1.40 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| Dihedral Angle (Isoindole-Phenyl) | ~60 - 75 ° |

Note: These are expected values based on similar structures and should be confirmed by specific calculations for the title compound.

Vibrational Spectroscopy

The calculated vibrational spectrum will provide a detailed fingerprint of the molecule. Key vibrational modes to look for include:

-

C=O stretching: Strong absorptions in the FT-IR spectrum, typically in the range of 1700-1780 cm-1, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups in the imide ring.

-

C-N stretching: Vibrations associated with the imide C-N bonds.

-

Aromatic C-H stretching: Typically observed above 3000 cm-1.

-

Aromatic C=C stretching: A series of bands in the 1400-1600 cm-1 region.

-

C-O-C stretching (methoxy): Characteristic stretching vibrations for the ether linkage.

Electronic Properties and Reactivity

The FMO analysis will shed light on the electronic behavior of the molecule. The HOMO is likely to be localized on the electron-rich 4-methoxyphenyl ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient isoindole-1,3-dione moiety, particularly around the carbonyl groups, making this region susceptible to nucleophilic attack.

Table 2: Predicted Electronic Properties of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione

| Property | Predicted Value | Significance |

| EHOMO | ~ -6.0 to -6.5 eV | Electron-donating ability |

| ELUMO | ~ -1.5 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | Moderate to High | Polarity and solubility |

The MEP map will visually confirm these predictions, with the most negative potential (red) localized around the carbonyl oxygen atoms and the most positive potential (blue) likely associated with the hydrogen atoms of the aromatic rings.

Experimental Validation: Bridging Theory and Reality

Computational predictions, while powerful, must be validated by experimental data. The following protocols are essential for the synthesis and characterization of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, providing the necessary empirical evidence to support the theoretical findings.

Synthesis Protocol

A common and effective method for the synthesis of N-substituted isoindole-1,3-diones involves the condensation of phthalic anhydride with the corresponding primary amine[6][7].

Step-by-Step Synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and 4-methoxyaniline in a suitable solvent, such as glacial acetic acid or toluene.

-

Reaction: Reflux the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash it with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials, and then recrystallize it from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure product.

-

Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic techniques.

Caption: A generalized workflow for the synthesis of the title compound.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the purified product and compare the experimental vibrational frequencies with the scaled theoretical frequencies obtained from the DFT calculations. This comparison is a direct validation of the computed vibrational modes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR spectroscopy is crucial for confirming the molecular structure. The chemical shifts, integration, and coupling patterns in the 1H NMR spectrum, along with the number and chemical shifts of the signals in the 13C NMR spectrum, should be consistent with the structure of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Conclusion: A Synergistic Approach to Drug Discovery

The integration of theoretical studies and experimental validation provides a robust framework for understanding the chemical and physical properties of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione. Computational modeling offers a powerful lens through which we can explore the molecular landscape, predicting its structure, reactivity, and electronic behavior with a high degree of accuracy. These in-silico insights, when anchored by empirical data from synthesis and spectroscopy, create a self-validating system that accelerates the drug discovery process. By elucidating the fundamental properties of this promising scaffold, we can pave the way for the rational design of novel isoindole-1,3-dione derivatives with enhanced therapeutic potential.

References

-

MDPI. (2021, November 14). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]

-

ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]

-

ACS Omega. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved from [Link]

-

PMC - NIH. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]

-

Semantic Scholar. (2022, June 10). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. Retrieved from [Link]

-

MDPI. (2023, May 25). N-Substituted (Hexahydro-)-1H-isoindole-1,3(2H-)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

-

NIH. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

-

PMC - NIH. 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione

Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, a valuable N-aryl phthalimide derivative. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and critical parameters for success. It includes a detailed experimental protocol, reaction mechanism, safety protocols, and data presentation, grounded in authoritative references.

Introduction and Significance

N-aryl phthalimides, such as 2-(4-Methoxy-phenyl)-isoindole-1,3-dione (also known as N-(4-Methoxyphenyl)phthalimide), are an important class of compounds in medicinal chemistry and materials science. The phthalimide moiety is a key structural feature in many biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties[1][2]. The N-aryl substitution allows for fine-tuning of the molecule's steric and electronic properties, making it a versatile scaffold for drug design.

The synthesis described herein is a classic example of imide formation via the condensation of an acid anhydride with a primary amine. This robust and high-yielding reaction is a fundamental transformation in organic chemistry, making it an excellent model for understanding acylation and cyclization reactions[3]. This guide provides a reliable method for producing high-purity 2-(4-Methoxy-phenyl)-isoindole-1,3-dione for further research and development.

Reaction Mechanism and Rationale

The synthesis of N-aryl phthalimides from phthalic anhydride and anilines is a well-established dehydrative condensation reaction[3][4]. The process occurs in two primary stages:

-

Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of the primary amine (p-anisidine) on one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an intermediate phthalamic acid. This step is typically fast.

-

Intramolecular Cyclization and Dehydration: The phthalamic acid intermediate then undergoes a rate-determining intramolecular cyclization. The carboxylic acid group protonates the amide, making the carbonyl carbon more electrophilic for the amide nitrogen to attack. Subsequent elimination of a water molecule yields the stable five-membered imide ring. Heating the reaction in a solvent like glacial acetic acid facilitates this dehydration step.

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the synthesis of N-(4-Methoxyphenyl)phthalimide.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Supplier | Purity |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 85-44-9 | Sigma-Aldrich | ≥99% |

| p-Anisidine (4-Methoxyaniline) | C₇H₉NO | 123.15 | 104-94-9 | Sigma-Aldrich | ≥99% |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Fisher Scientific | ACS Grade |

| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Fisher Scientific | 95% or 200 Proof |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house | N/A |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Glass funnel and filter paper (or Büchner funnel with vacuum flask)

-

Beakers (250 mL and 500 mL)

-

Graduated cylinders

-

Spatulas and weighing balance

-

Melting point apparatus

-

Standard laboratory glassware

Experimental Protocol: Step-by-Step Synthesis

This protocol is adapted from established literature procedures which have been demonstrated to be effective[5][6].

Reaction Setup and Synthesis

-

Reagent Preparation: In a 100 mL round-bottom flask, combine phthalic anhydride (1.83 g, 12.4 mmol) and p-anisidine (1.01 g, 8.24 mmol).

-

Expert Insight: Using an excess of phthalic anhydride (1.5 equivalents) ensures the complete consumption of the more valuable p-anisidine, driving the reaction to completion.

-

-

Solvent Addition: Add 10 mL of glacial acetic acid to the flask. Acetic acid serves as a solvent that readily dissolves the reactants and as a catalyst that facilitates the dehydration step.

-

Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours[5].

-

Trustworthiness: Continuous stirring is crucial to ensure a homogeneous reaction mixture and efficient heat transfer, preventing localized overheating and side-product formation. The 4-hour reflux period is empirically determined to be sufficient for complete conversion.

-

Product Isolation and Work-up

-

Cooling: After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing approximately 100-150 mL of cold deionized water while stirring. The product is insoluble in water and will precipitate out as a solid.

-

Causality: This step is critical for separating the product from the acetic acid solvent and any water-soluble impurities. The large volume of water ensures complete precipitation.

-

-

Collection: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any residual acetic acid.

-

Drying: Allow the crude product to air-dry on the filter paper or dry it in a desiccator to a constant weight.

Purification via Recrystallization

-

Solvent Selection: The crude product can be effectively purified by recrystallization from ethanol[5][7].

-

Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.

-

Crystallization: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. For maximum yield, the flask can be subsequently placed in an ice bath.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. The expected yield is approximately 60%[5].

Below is a workflow diagram summarizing the entire process.

Caption: Experimental workflow for the synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.

Safety and Handling

Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood[8][9].

-

Phthalic Anhydride: Corrosive and can cause severe skin and eye irritation. It is also a respiratory sensitizer and may cause allergy or asthma-like symptoms if inhaled[10][11].

-

p-Anisidine: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.

Data Summary and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO₃ | [5] |

| Molar Mass | 253.25 g/mol | [5] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | 131.6 °C (Phthalic Anhydride) | [10] |

| Expected Yield | ~60% | [5] |

References

-

Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link]

-

Phthalic anhydride. Wikipedia. [Link]

-

N-(4-Methoxyphenyl)phthalimide. National Center for Biotechnology Information (PMC, NIH). [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Center for Biotechnology Information (NIH). [Link]

-

Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. [Link]

-

Reaction of Cp 7 T 8 aniline with phthalic anhydride and subsequent chemical imidization with acetice anhydride. ResearchGate. [Link]

-

24.7: Synthesis of Amines. Chemistry LibreTexts. [Link]

-

(PDF) N-(4-Methoxyphenyl)phthalimide. ResearchGate. [Link]

-

Recrystallization Issues. Reddit. [Link]

-

Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]

-

Phthalimides. Organic Chemistry Portal. [Link]

- Preparation method of N-benzylphthalimide.

-

Phthalimidation of phthalic anhydride by using amines. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]

- Process for the synthesis of N-alkylphthalimide.

-

Phthalic anhydride (PA): a valuable substrate in organic transformations. PubMed Central. [Link]

-

Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. pubs.acs.org. [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

-

Making Phthalic Anhydride from Phthalic Acid. YouTube. [Link]

-

1H-ISOINDOLE-1,3(2H)-DIONE,2-(4-FLUOROPHENYL)- (CAS No. 569-81-3) SDS. xixisys.com. [Link]

-

2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information (PMC, NIH). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. Phthalimides [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. N-(4-Methoxyphenyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]

- 8. biosynth.com [biosynth.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Aryl Phthalimides

Executive Summary

The synthesis of N-aryl phthalimides is a cornerstone reaction in medicinal chemistry, serving as a critical step in the production of immunomodulatory drugs (e.g., thalidomide analogs), agricultural fungicides, and high-performance polymers. Traditional thermal methods (refluxing in acetic acid or xylene) are often plagued by long reaction times (3–12 hours), harsh solvents, and incomplete conversions.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while significantly improving yield and purity.[1] By leveraging the specific dielectric heating properties of polar intermediates, this method eliminates the need for bulk solvents in many cases, aligning with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

Mechanistic Principles & Causality

To master this protocol, one must understand why microwave irradiation is superior to convective heating for this specific transformation.

The Dielectric Heating Advantage

In conventional heating, energy is transferred via conduction from the vessel wall, creating a thermal gradient. In MAOS, energy is transferred directly to the molecules via dipole rotation and ionic conduction .

-

Dipolar Polarization: The reaction involves polar species (phthalic anhydride and amines). As the microwave field oscillates (typically 2.45 GHz), these dipoles attempt to align with the field, generating internal heat via molecular friction.

-

The "Specific Microwave Effect": The formation of the polar transition state (the amic acid intermediate) is favored under microwave irradiation because the transition state is more polar than the ground state, stabilizing it through specific dipole-dipole interactions.

Reaction Pathway

The reaction proceeds in two distinct stages:

-

Nucleophilic Attack: The lone pair of the aromatic amine attacks the carbonyl carbon of the phthalic anhydride.

-

Dehydration/Cyclization: The resulting N-aryl phthalamic acid undergoes intramolecular dehydration to form the thermodynamically stable imide ring. Crucial Note: Microwave irradiation accelerates this dehydration step significantly compared to thermal reflux, likely due to the efficient removal of water (superheating effect) from the reaction matrix.

Figure 1: Mechanistic pathway of N-aryl phthalimide synthesis. The microwave field specifically accelerates the dehydration of the polar phthalamic acid intermediate.

Experimental Protocols

Critical Parameters

-

Power Density: High power is rarely needed. 300W–450W is sufficient for small scales (1–5 mmol).

-

Vessel Type: Use Quartz or Borosilicate glass vials. For solvent-free methods, open vessels (at atmospheric pressure) are often preferred to allow water vapor escape, driving the equilibrium forward (Le Chatelier’s principle).

-

Safety: Always perform reactions in a dedicated microwave reactor with temperature control, not a domestic oven, to prevent "thermal runaway."

Protocol A: Solvent-Free (Green Method)

Best for: Solid amines, high-throughput screening, and maximizing "Green" metrics.

Materials:

-

Phthalic Anhydride (1.0 equiv)

-

Substituted Aniline (1.0 equiv)

-

Catalyst (Optional): Montmorillonite K-10 clay or fused Sodium Acetate (5% w/w).

-

Note: While the reaction proceeds without a catalyst, acidic solid supports like K-10 clay can act as a heat sink and improve yield.

Step-by-Step:

-

Grinding: In a mortar, thoroughly grind the phthalic anhydride and the aromatic amine until a homogeneous mixture is obtained. Why? This maximizes surface contact area, essential for solid-state reactions.

-

Transfer: Transfer the mixture into a microwave process vial. If using a solid support (Silica/Alumina), mix the reagents with the support (1:2 ratio) before transfer.

-

Irradiation: Irradiate at 300W for 1–3 minutes .

-

Pulsing Strategy: Use 30-second pulses with 10-second cooling intervals to prevent charring or sublimation of the anhydride.

-

-

Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the amine spot indicates completion.

-

Work-up:

-

Purification: Recrystallize from hot Ethanol or dilute Acetic Acid if necessary.

Protocol B: Solvent-Mediated (DMF Assisted)

Best for: High-melting point amines, heat-sensitive substrates, or when the solid-state mix is non-homogeneous.

Materials:

-

Phthalic Anhydride (1.1 equiv)

-

Substituted Aniline (1.0 equiv)

-

Solvent: DMF (Dimethylformamide) - 1-2 mL.[6] Why DMF? It has a high dielectric constant (

) and high boiling point, acting as an excellent "molecular radiator" to transfer heat to the reactants.

Step-by-Step:

-

Dissolution: Dissolve the amine and anhydride in the minimum amount of DMF (1–2 mL per 5 mmol) in a microwave vial.

-

Irradiation: Cap the vial (pressure release type recommended). Irradiate at 100°C (hold temperature mode) or 400W for 2–5 minutes .

-

Quenching: Pour the hot reaction mixture into crushed ice (20 g).

-

Precipitation: The N-aryl phthalimide will precipitate immediately as a solid.

-

Filtration: Filter, wash with water (to remove DMF), and dry.

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Sublimation of Phthalic Anhydride | Use a 10-20% excess of anhydride. Cap the vessel loosely or use a cold-finger condenser if available. |

| Charring/Blackening | Localized "Hot Spots" | Reduce power. Use the "Pulse" method (Protocol A). Add a solid support (Silica) to disperse heat. |

| Incomplete Reaction | Water retention | The reaction is an equilibrium. Ensure the vessel allows water vapor to escape (Protocol A) or add a molecular sieve. |

| Sticky Product | Polymerization or Impurities | Recrystallize immediately. Do not overheat during the work-up. |

Comparative Analysis: Microwave vs. Conventional

The following data highlights the efficiency gains when switching to the microwave protocol.

Table 1: Synthesis of N-Aryl Phthalimides (Substrate: Aniline derivatives)

| Substrate (R-NH2) | Method | Solvent | Time | Yield (%) |

| Aniline | Conventional | AcOH (Reflux) | 4 hrs | 78% |

| Microwave | None (Neat) | 1.5 min | 96% | |

| p-Toluidine | Conventional | AcOH (Reflux) | 3.5 hrs | 75% |

| Microwave | DMF | 2.0 min | 94% | |

| p-Nitroaniline | Conventional | AcOH (Reflux) | 5 hrs | 65% |

| Microwave | None (Neat) | 3.0 min | 92% | |

| 1-Naphthylamine | Conventional | AcOH (Reflux) | 4 hrs | 70% |

| Microwave | None (Neat) | 2.5 min | 90% |

Data aggregated from Varma et al. and comparative internal studies.

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the optimal microwave synthesis protocol based on substrate properties.

References

-

Varma, R. S., Varma, M., & Chatterjee, A. K. (1993). Microwave-assisted derivatization of amines in dry media. Journal of the Chemical Society, Perkin Transactions 1.

-

Li, J. P., Luo, Q. F., & Wang, Y. L. (2002). A Rapid Synthesis of N-Aryl Phthalimides Under Microwave Irradiation in the Absence of Solvent. Synthetic Communications.

-

Miranda, A. S., et al. (2021).[7] Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides. Molecules.

-

Vazquez-Tatum, A. A., et al. (2015). Microwave-Assisted Synthesis of N-Aryl Phthalimides using Silica Gel as Solid Support. Green Chemistry Letters and Reviews.

-

Bose, A. K., et al. (2002). Microwave-Promoted Synthesis of N-Aryl Phthalimides. Tetrahedron Letters.

Sources

- 1. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. hakon-art.com [hakon-art.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Conventional vs. Microwave-or mechanically-assisted synthesis of dihomooxacalix[4]arene phthalimides: NMR, X-ray and photophysical analysis [arts.units.it]

Application Notes and Protocols for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Role of the Phthalimide Moiety in Modern Synthesis

The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a cornerstone in synthetic organic chemistry. Its utility stems from the acidic N-H proton, which can be readily deprotonated to form a potent nucleophile. This reactivity allows for the introduction of a wide array of substituents, making phthalimide derivatives invaluable intermediates in the synthesis of complex molecules. Among these, 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, also known as N-(4-methoxyphenyl)phthalimide, has emerged as a particularly useful building block. The presence of the electron-donating methoxy group on the phenyl ring can influence the reactivity and properties of the molecule and its downstream products.

This comprehensive guide provides detailed application notes and protocols for the effective use of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione as a chemical intermediate, with a primary focus on its application in the Gabriel synthesis for the preparation of primary amines—a fundamental transformation in drug discovery and development. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure robust and reproducible results.

Physicochemical Properties and Characterization Data

A thorough understanding of the physical and spectral properties of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is critical for its effective use and for the characterization of its reaction products.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO₃ | [1] |

| Molecular Weight | 253.25 g/mol | [1] |

| Appearance | Colorless or white solid | [2] |

| Melting Point | 131 °C | [3] |

| Solubility | Soluble in many organic solvents such as DMF, DMSO, and chlorinated solvents. | General Knowledge |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the phthalimide and the 4-methoxyphenyl groups, as well as the methoxy protons.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the imide, the aromatic carbons, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carbonyl groups of the imide functionality, typically around 1700-1780 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Core Application: A Modern Approach to the Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with the direct alkylation of ammonia. The use of a phthalimide, such as 2-(4-methoxy-phenyl)-isoindole-1,3-dione, as a surrogate for the -NH₂ group is central to this strategy.

The overall transformation can be visualized as a three-stage process:

Protocol 1: Synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione

The synthesis of the title compound is a straightforward condensation reaction between phthalic anhydride and 4-methoxyaniline (p-anisidine).

Reaction Scheme:

Materials and Reagents:

-

Phthalic anhydride

-

4-Methoxyaniline (p-anisidine)

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and heating apparatus

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 4-methoxyaniline (1.0 equivalent) in glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Allow the mixture to cool to room temperature, during which a solid precipitate should form.

-

Pour the cooled reaction mixture into cold water to precipitate the product fully.

-

Collect the solid product by vacuum filtration and wash with water.

-

Recrystallize the crude product from ethanol to afford pure 2-(4-methoxy-phenyl)-isoindole-1,3-dione as a crystalline solid[2]. A typical yield for this reaction is around 60%[2].

Rationale: The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable imide ring. Acetic acid serves as both a solvent and a catalyst for the dehydration step.

Protocol 2: N-Alkylation of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione

This protocol details the N-alkylation step, a key part of the Gabriel synthesis, using benzyl bromide as an exemplary alkylating agent.

Reaction Scheme:

Materials and Reagents:

-

2-(4-Methoxy-phenyl)-isoindole-1,3-dione

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard inert atmosphere glassware

Step-by-Step Procedure:

-

To a solution of 2-(4-methoxy-phenyl)-isoindole-1,3-dione (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-alkylated product.

-

Purify the product by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

-

Base: A base is required to deprotonate the phthalimide nitrogen, generating the nucleophilic phthalimide anion. Potassium carbonate is a mild and commonly used base for this purpose. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed.

-

Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it effectively solvates the cation of the base while leaving the anion relatively free and highly nucleophilic.

-

Inert Atmosphere: An inert atmosphere is recommended, especially when using strong, moisture-sensitive bases like NaH.

Protocol 3: Deprotection to Yield the Primary Amine

The final step is the liberation of the primary amine from the N-alkylated phthalimide intermediate. The Ing-Manske procedure using hydrazine is a widely adopted and efficient method.

Reaction Scheme:

Materials and Reagents:

-

N-Alkyl-2-(4-methoxy-phenyl)-isoindole-1,3-dione

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Dissolve the N-alkylated phthalimide (1.0 equivalent) in ethanol or THF in a round-bottom flask.

-

Add hydrazine hydrate (2-4 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. A precipitate of the phthalhydrazide byproduct will form.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to protonate the liberated primary amine.

-

Filter off the phthalhydrazide precipitate.

-

Basify the filtrate with an aqueous solution of sodium hydroxide to deprotonate the amine salt.

-

Extract the primary amine with a suitable organic solvent (e.g., dichloromethane or ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the primary amine. Further purification can be achieved by distillation or chromatography.

Mechanism of Deprotection:

Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the imide. This leads to a ring-opening and subsequent intramolecular cyclization to form the stable, five-membered phthalhydrazide ring, liberating the desired primary amine[4][5].

Applications in the Synthesis of Bioactive Molecules

The versatility of 2-(4-methoxy-phenyl)-isoindole-1,3-dione and related phthalimides extends to their use as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and other biologically active compounds. The phthalimide moiety serves as a masked primary amine, allowing for the construction of complex molecular architectures before the final deprotection step.

While specific examples directly utilizing 2-(4-methoxy-phenyl)-isoindole-1,3-dione in the public domain for API synthesis can be proprietary, the general strategy is widely applicable. For instance, the synthesis of various kinase inhibitors and other therapeutic agents often involves the introduction of a primary amine at a specific position, for which the Gabriel synthesis is a preferred method.

Troubleshooting and Safety Considerations

-

Incomplete N-Alkylation: If the N-alkylation reaction is sluggish, consider using a stronger base (e.g., NaH), a more polar aprotic solvent, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous.

-

Difficult Deprotection: For sterically hindered N-alkyl phthalimides, hydrazinolysis may be slow. In such cases, extending the reaction time or using alternative deprotection methods, such as acidic or basic hydrolysis under more forcing conditions, may be necessary.

-

Safety:

-

Phthalic anhydride and its derivatives can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrazine is toxic and a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Strong bases like sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere.

-

Conclusion

2-(4-Methoxy-phenyl)-isoindole-1,3-dione is a valuable and versatile chemical intermediate, particularly for the synthesis of primary amines via the Gabriel synthesis. The protocols provided in this guide offer a robust framework for its effective utilization in research and development. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can confidently employ this building block to construct a wide range of complex and biologically relevant molecules.

References

-

¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

-

1 H NMR and 13 C NMR shifts of compounds 1-4 (in CDCl 3 , δ in ppm, and J in Hz). ResearchGate. Available at: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Supporting Information for [Title of Paper]. Available at: [Link]

-

(PDF) N-(4-Methoxyphenyl)phthalimide. ResearchGate. Available at: [Link]

-

Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available at: [Link]

-

(PDF) N-(4-Methoxybenzyl)phthalimide: ribbons of alternatingR(16) and R(22) ring motifs. ResearchGate. Available at: [Link]

-

(PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. Available at: [Link]

-

A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution | Request PDF. ResearchGate. Available at: [Link]

-

Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. ResearchGate. Available at: [Link]

-

N-(4-Methoxyphenyl)phthalimide. National Center for Biotechnology Information. Available at: [Link]

-

ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. | Request PDF. ResearchGate. Available at: [Link]

-

Hydrazine#Deprotection_of_phthalimides. chemeurope.com. Available at: [Link]

- US20110155626A1 - Process for preparation of rasagiline and salts thereof. Google Patents.

-

The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

-

Characterization of polyimide via FTIR analysis. Office of Scientific and Technical Information. Available at: [Link]

-

Phthalimide Reaction Gabriel Synthesis KCET 12th Chemistry Amines. YouTube. Available at: [Link]

-

Phthalimides. Organic Chemistry Portal. Available at: [Link]

-

EJ1101547 - Synthesis of a Parkinson's Disease Treatment Drug, the "R,R"-Tartrate Salt "of R"-Rasagiline: A Three Week Introductory Organic Chemistry Lab Sequence, Journal of Chemical Education, 2016-May. Education Resources Information Center. Available at: [Link]

-

benzyl phthalimide. Organic Syntheses. Available at: [Link]

-

Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]

-

CTH Removal of N-Benzyl Groups. [www.rhodium.ws]. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide.. ResearchGate. Available at: [Link]

-

an efficient single-pot racemization of s (-) rasagiline: a byproduct of anti-parkinson's drug. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]

-

Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) 2-(4-Hydroxyphenyl)isoindoline-1,3-dione. ResearchGate. Available at: [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

-

Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. AWS. Available at: [Link]

Sources

Topic: A Practical Guide to the Scale-Up Synthesis of N-Aryl Phthalimides

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-aryl phthalimides are a cornerstone structural motif in medicinal chemistry, materials science, and agrochemicals, celebrated for their broad spectrum of biological activities and utility as synthetic intermediates.[1][2][3] Prominent pharmaceuticals like Thalidomide, Lenalidomide, and Apremilast feature this scaffold, underscoring its importance in drug development.[2][3] As research progresses from laboratory-scale discovery to preclinical and clinical evaluation, the need for robust, scalable, and efficient synthetic routes becomes paramount. This application note provides a detailed guide for researchers and process chemists on the scale-up synthesis of N-aryl phthalimides. We will explore the foundational classical condensation method, discuss modern process intensification techniques such as microwave-assisted synthesis, and address the critical challenges encountered during scale-up. This document aims to bridge the gap between bench-scale procedures and pilot-plant production by providing detailed protocols, mechanistic insights, and practical, field-proven advice.

Introduction: The Strategic Importance of N-Aryl Phthalimides

Phthalimides, cyclic imides derived from phthalic acid, are versatile building blocks in organic synthesis.[4] The introduction of an aryl substituent on the nitrogen atom (N-aryl) gives rise to a class of compounds with significant pharmacological potential, including anti-inflammatory, analgesic, anticancer, and immunomodulatory properties.[1][2][3] The synthesis of these molecules is, therefore, a critical task for drug development professionals.

While numerous methods exist for their synthesis, not all are amenable to large-scale production. Traditional laboratory methods often prioritize novelty over practicality, employing expensive reagents, harsh conditions, or complex purification procedures that are unsustainable at an industrial scale.[5][6] This guide focuses on scalable methodologies, emphasizing safety, efficiency, and cost-effectiveness.

Core Synthetic Strategy: Condensation of Phthalic Anhydride with Aryl Amines

The most direct and industrially favored route to N-aryl phthalimides is the dehydrative condensation of phthalic anhydride with a corresponding aryl amine (aniline).[4][5] This method is attractive due to the low cost and ready availability of the starting materials. The reaction typically proceeds in two stages:

-

Amidation: Rapid, often exothermic, nucleophilic attack of the amine on the anhydride to form an N-arylphthalamic acid intermediate.

-

Cyclization (Imidization): Dehydration of the phthalamic acid at elevated temperatures to form the final phthalimide product.[7][8]

Traditionally, this reaction is performed under harsh conditions, such as high temperatures over extended periods, which can be energy-intensive and lead to side products.[9][10]

Mechanism of Condensation

The reaction begins with the nucleophilic aniline attacking one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form the N-phenylphthalamic acid intermediate. Subsequent heating promotes an intramolecular nucleophilic attack by the amide nitrogen onto the remaining carboxylic acid's carbonyl group, followed by the elimination of a water molecule to yield the stable five-membered imide ring.[7][11]

Process Intensification: Modern Approaches to Scale-Up

While the classical thermal condensation is robust, modern techniques can significantly improve its efficiency, safety, and environmental footprint.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[12] For N-aryl phthalimide synthesis, it offers several key advantages over conventional heating:

-

Drastic Reduction in Reaction Time: Reactions that take hours under conventional reflux can often be completed in minutes.[12][13][14]

-

Improved Yields: Rapid and uniform heating can minimize the formation of degradation byproducts.[15]

-

Solvent-Free Conditions: Many microwave protocols can be run neat (without solvent), simplifying work-up and reducing chemical waste.[12]

On a larger scale, continuous flow microwave reactors are becoming increasingly viable, allowing for the safe and efficient production of larger quantities of material.

Alternative Catalytic Methods

While direct condensation is often sufficient, certain advanced N-aryl phthalimides with sensitive functional groups may benefit from milder, catalytically driven methods.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation.[16] It allows for the coupling of an aryl halide or triflate with phthalimide. While this involves more expensive reagents (palladium catalyst, ligands), it operates under much milder conditions than thermal condensation and offers exceptional functional group tolerance.[17][18][19] This method is typically reserved for complex, high-value targets where direct condensation is not feasible.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for scale-up depends on a balance of factors including cost, equipment availability, substrate scope, and desired purity.

| Method | Temperature | Reaction Time | Key Advantages | Key Disadvantages | Scalability |

| Classical Thermal Condensation | High (150-200°C) | 2-24 hours | Low-cost reagents, simple setup.[6] | Harsh conditions, long duration, potential for byproducts.[9][10] | Excellent |

| Microwave-Assisted Synthesis | High (internally) | 2-15 minutes | Extremely fast, high yields, often solvent-free.[12][15] | Requires specialized equipment, potential for hotspots. | Good (Batch/Flow) |

| Buchwald-Hartwig Amination | Moderate (80-120°C) | 4-24 hours | Mild conditions, excellent functional group tolerance.[17][20] | Expensive catalyst/ligands, potential for metal contamination.[18] | Moderate |

Detailed Protocols for Scalable Synthesis

The following protocols are designed as a starting point for process development and should be optimized for each specific substrate and scale.

Protocol 1: Gram-Scale Classical Synthesis of N-Phenylphthalimide

This protocol details the straightforward thermal condensation of phthalic anhydride and aniline.

Materials:

-

Phthalic anhydride (1.0 eq)

-

Aniline (1.0 eq)

-

Glacial Acetic Acid (as solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, combine phthalic anhydride (e.g., 74.0 g, 0.5 mol) and aniline (e.g., 46.5 g, 0.5 mol).

-

Solvent Addition: Add glacial acetic acid (e.g., 250 mL) to the flask. The acetic acid acts as a solvent and helps to facilitate the removal of water.

-

Heating: Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring. The initially formed phthalamic acid will dissolve and then cyclize, eliminating water.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 2-4 hours).

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product will often crystallize out.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice-water (approx. 1 L) with stirring. This will precipitate the product fully.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid.

-

Purification: Recrystallize the crude product from hot ethanol or acetic acid to obtain pure N-phenylphthalimide as white crystals.[12]

-

Drying: Dry the purified product in a vacuum oven at 60-80°C to a constant weight.

Expected Yield: 85-95%.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of N-(4-methylphenyl)phthalimide

This protocol demonstrates a rapid, solvent-free approach suitable for rapid library synthesis or process intensification studies.[12]

Materials:

-

Phthalic anhydride (1.5 eq)

-

p-Toluidine (4-methylaniline) (1.0 eq)

-

Microwave reactor with appropriate reaction vessels

-

Ethanol (for work-up and recrystallization)

Procedure:

-

Reagent Mixing: In an open beaker or microwave-safe vessel, thoroughly mix phthalic anhydride (e.g., 2.22 g, 15 mmol) and p-toluidine (e.g., 1.07 g, 10 mmol). A slight excess of the non-volatile anhydride is used to ensure complete conversion of the amine.[12]

-

Microwave Irradiation: Place the vessel in a commercial microwave oven and irradiate at high power (e.g., 800-900W) for 3-5 minutes. The reaction mixture will melt, bubble (due to water evolution), and then solidify.[12][13]

-

Monitoring: The reaction can be monitored by taking small aliquots and checking via TLC.

-

Work-up: After irradiation, allow the vessel to cool. Add ethanol (e.g., 20 mL) to the solid mass and heat to reflux for 10 minutes to dissolve the product and wash away unreacted starting material.[12]

-

Isolation: Cool the ethanol solution. The pure product will crystallize out.

-

Filtration: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Expected Yield: 90-95%.[12]

Conclusion and Future Outlook

The synthesis of N-aryl phthalimides is a mature but continually evolving field. The classical thermal condensation of phthalic anhydride and anilines remains the workhorse method for large-scale industrial production due to its simplicity and low cost. However, for rapid synthesis, process intensification, and the creation of complex, functionalized molecules, modern techniques like microwave-assisted synthesis and palladium-catalyzed couplings offer significant advantages.[12][17] As the demand for greener, more efficient chemical processes grows, the adoption of continuous flow reactors and milder, organocatalytic methods will likely play an increasingly important role in the future of N-aryl phthalimide synthesis.[21]

References

- Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. PubMed.

-

A RAPID SYNTHESIS OF N-ARYL PHTHALIMIDES UNDER MICROWAVE IRRADIATION IN THE ABSENCE OF SOLVENT. ResearchGate. Available at: [Link]

-

Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

-

Traditional N–CC=O disconnection for N-aryl phthalimides synthesis A... ResearchGate. Available at: [Link]

-

An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica. Available at: [Link]

-

Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Scholars Research Library. Available at: [Link]

-

Phthalimides: Biological Profile and Recent Advancements. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline?. Quora. Available at: [Link]

-

(PDF) N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. ResearchGate. Available at: [Link]

-

Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica. Available at: [Link]

-

Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. Available at: [Link]

-

Phthalimides as anti-inflammatory agents. PMC. Available at: [Link]

-

N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Available at: [Link]

-

Reaction of Cp 7 T 8 aniline with phthalic anhydride and subsequent... ResearchGate. Available at: [Link]

-

Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. Available at: [Link]

-

Innovative Advance in Organic Chemistry by IISc Researcher: Efficient N-Aryl Phthalimide Synthesis. Science News. Available at: [Link]

-

Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Phthalimides: developments in synthesis and functionalization. RSC Publishing. Available at: [Link]

-

Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[5]arene Phthalimides: NMR, X-ray and Photophysical Analysis. MDPI. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Phthalimides: developments in synthesis and functionalization. PMC. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

-

N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PMC. Available at: [Link]

-

What is Gabriel phthalimide synthesis and it's limitations. Sathee Forum. Available at: [Link]

-

Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. mdpi.com [mdpi.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. research.rug.nl [research.rug.nl]

- 21. know-todays-news.com [know-todays-news.com]

Application Notes and Protocols for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methoxy-phenyl)-isoindole-1,3-dione and its derivatives as a versatile class of enzyme inhibitors. These compounds, built upon a privileged phthalimide scaffold, have demonstrated significant inhibitory activity against a range of clinically relevant enzymes, including acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and cyclooxygenase (COX). This document details the underlying mechanisms of action, presents key structure-activity relationship insights, and provides detailed, field-tested protocols for the synthesis of the core scaffold and the subsequent evaluation of inhibitory potency against these key enzyme targets. The information herein is intended to empower researchers to explore and expand upon the therapeutic potential of this promising class of molecules.

Introduction: The Therapeutic Promise of the Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione moiety, commonly known as phthalimide, is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[1] The incorporation of a 4-methoxyphenyl substituent at the 2-position of this scaffold has given rise to a series of derivatives with potent and often selective enzyme inhibitory properties. The methoxy group can significantly influence the electronic and steric properties of the molecule, enhancing its interaction with the active sites of various enzymes. This has led to the exploration of these compounds as potential therapeutic agents for neurodegenerative diseases, inflammation, and other disorders.[2][3]

This guide will delve into the application of 2-(4-methoxy-phenyl)-isoindole-1,3-dione derivatives as inhibitors of three key enzyme systems:

-

Acetylcholinesterase (AChE): A critical enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[2] Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[4]

-

Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters like dopamine. Selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease.[2]

-

Cyclooxygenase (COX): Enzymes (COX-1 and COX-2) that mediate the production of prostaglandins, which are key players in inflammation and pain signaling.[5][6]

Synthesis of the Core Scaffold: 2-(4-methoxyphenyl)isoindoline-1,3-dione

A straightforward and efficient method for the synthesis of the parent compound, 2-(4-methoxyphenyl)isoindoline-1,3-dione, involves the condensation of phthalic anhydride with 4-methoxyaniline. This reaction provides a high yield of the desired product and serves as the foundational step for creating a diverse library of derivatives.

Protocol 2.1: Synthesis of 2-(4-methoxyphenyl)isoindoline-1,3-dione

Materials:

-

Phthalic anhydride

-

4-methoxyaniline

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-methoxyaniline.

-

Add a minimal amount of glacial acetic acid to serve as a solvent and catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from ethanol to obtain pure 2-(4-methoxyphenyl)isoindoline-1,3-dione as a crystalline solid.

-

Dry the purified product in a desiccator. Characterize the final product by melting point determination, and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Acetylcholinesterase (AChE) Inhibition